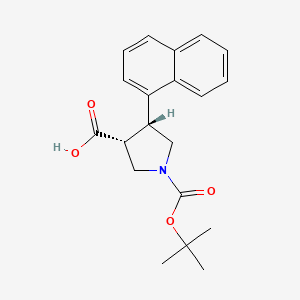
4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid is an organic compound with a unique structure that combines a dimethylamino group, a methoxy group, and a keto group on a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a methoxy-substituted butanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in an organic solvent like dichloromethane at room temperature, with the addition of a base such as sodium hydroxide to deprotonate the dimethylamine and promote its nucleophilic attack on the carbonyl carbon of the precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions can be optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 4-(Dimethylamino)-3-methoxybutanoic acid.
Reduction: Formation of 4-(Dimethylamino)-3-methoxy-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and keto groups can engage in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects.
類似化合物との比較
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but has a different backbone structure.
3-Methoxy-4-hydroxybenzoic acid: Contains a methoxy group and a carboxylic acid but lacks the dimethylamino group.
4-(Dimethylamino)pyridine: Contains a dimethylamino group attached to a pyridine ring.
Uniqueness: 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
4-(dimethylamino)-3-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-8(2)7(11)5(12-3)4-6(9)10/h5H,4H2,1-3H3,(H,9,10) |
InChIキー |
JISDGWKVWLFWGC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C(CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




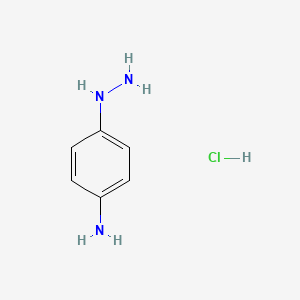
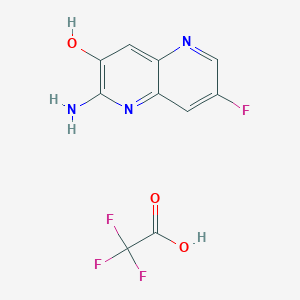
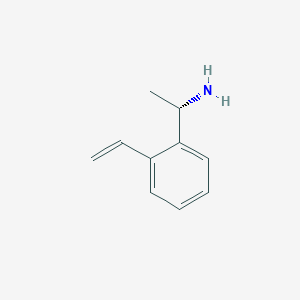
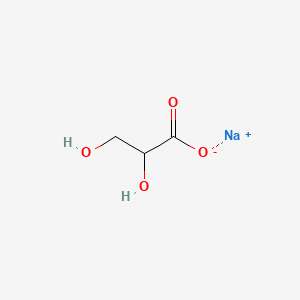
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
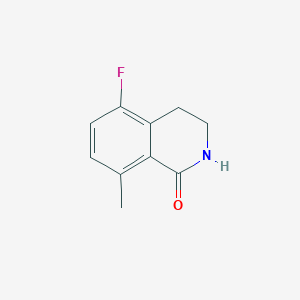
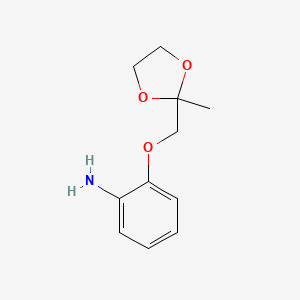
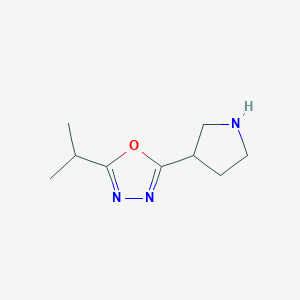

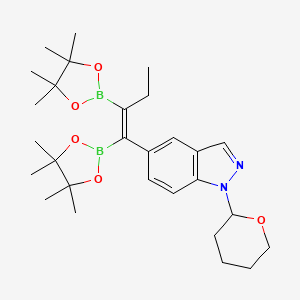
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
